molecular formula C10H16O4 B13486600 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione

1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione

Cat. No.: B13486600
M. Wt: 200.23 g/mol
InChI Key: AQVDMULPOQSWSH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione is an organic compound with a unique structure that includes a cyclopropyl group and two methoxy groups

Preparation Methods

The synthesis of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethyl carbonate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be compared with similar compounds such as:

    Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their functional groups and reactivity.

    Dimethoxy derivatives: Compounds with methoxy groups exhibit similar chemical behavior but may vary in their biological activities.

    Methylbutane derivatives: These compounds have a similar carbon backbone but differ in their substituents and overall properties.

The uniqueness of this compound lies in its combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1-cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione

InChI

InChI=1S/C10H16O4/c1-6(8(11)7-4-5-7)9(12)10(13-2)14-3/h6-7,10H,4-5H2,1-3H3

InChI Key

AQVDMULPOQSWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)C(=O)C(OC)OC

Origin of Product

United States

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